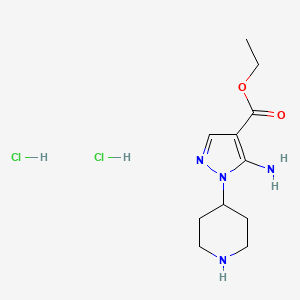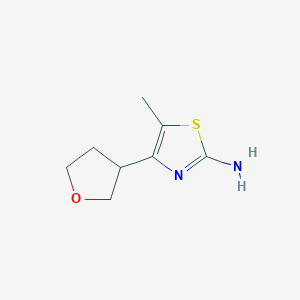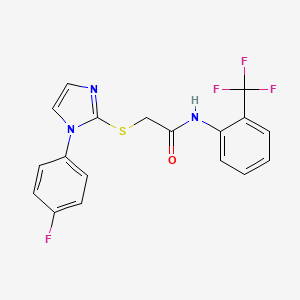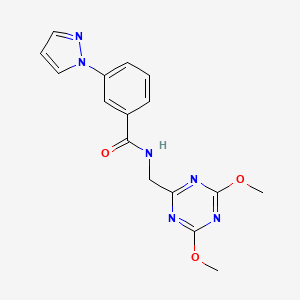![molecular formula C17H13ClF3N5O B2367955 N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide CAS No. 338773-11-8](/img/structure/B2367955.png)
N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a trifluoromethyl group (-CF3), and a quinoxalinyl group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, influencing the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions . The trifluoromethyl group is generally considered stable but could potentially undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity . The amide group could form hydrogen bonds, potentially affecting the compound’s solubility .Applications De Recherche Scientifique
Antifungal Applications
Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which may include the compound , have been assayed in vitro as potential antimycotic agents against eight fungal strains . This suggests a potential application of the compound in the development of new antifungal drugs.
Antimicrobial Applications
The compound could also have potential antimicrobial applications. A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which may include the compound , were synthesized as potential antimicrobial agents .
Antiviral Applications
The compound could be used in the development of new antiviral drugs. Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which may include the compound , showed promising antiviral activity .
Kinase Inhibitory Activity
A series of o-amino-arylurea derivatives, which may include the compound , have been synthesized and evaluated for their kinase inhibitory activity . This suggests a potential application of the compound in the development of new anticancer drugs.
Synthesis of New Derivatives
The compound could be used as a starting point for the synthesis of a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .
Development of Biologically Active Compounds
Quinoxalines, including trifluoromethyl-containing quinoxalines like the compound , are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties . They could be used in the synthesis of more complex biologically active compounds.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as kinase insert domain-containing receptor (kdr) and signal transducer and activator of transcription 3 (stat3) . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
Similar compounds have been reported to inhibit the phosphorylation of stat3 . This inhibition is dependent on SHP-1, a protein tyrosine phosphatase, which is involved in the negative regulation of cellular processes .
Biochemical Pathways
The inhibition of stat3 can affect various cellular processes, including cell growth, differentiation, and apoptosis . The inhibition of KDR can affect angiogenesis, a process critical for tumor growth and metastasis .
Result of Action
The inhibition of stat3 and kdr can potentially lead to the suppression of tumor growth and metastasis .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[methyl-[3-(trifluoromethyl)quinoxalin-2-yl]amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5O/c1-26(25-16(27)22-11-8-6-10(18)7-9-11)15-14(17(19,20)21)23-12-4-2-3-5-13(12)24-15/h2-9H,1H3,(H2,22,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGQFSEEKWADY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

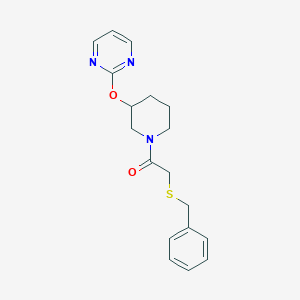
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2367875.png)

![ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2367880.png)

![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)
![N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2367884.png)
![2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)
